5-Amino-2-bromo-3-fluoropyridine
Overview
Description
5-Amino-2-bromo-3-fluoropyridine: is a heterocyclic organic compound with the molecular formula C5H4BrFN2 It is a derivative of pyridine, where the hydrogen atoms at positions 2, 3, and 5 are substituted by bromine, fluorine, and an amino group, respectively
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which 5-amino-2-bromo-3-fluoropyridine belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds .
Mode of Action
It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This compound can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .
Biochemical Pathways
It’s known that fluoropyridines can be used in the synthesis of f 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds .
Pharmacokinetics
The physicochemical properties and lipophilicity of the compound, which can impact its bioavailability, are noted .
Result of Action
It’s known that fluoropyridines are used in the synthesis of various biologically active compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound can undergo reactions under basic conditions . Additionally, the compound’s reactivity can be influenced by the presence of palladium catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-bromo-3-fluoropyridine typically involves multi-step reactions starting from pyridine derivatives. One common method involves the bromination of 3-fluoropyridine followed by amination. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2-bromo-3-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium fluoride can be used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: 5-Amino-2-bromo-3-fluoropyridine is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable in the development of new materials and catalysts.
Biology and Medicine: In biological research, this compound is used to study the interactions of fluorinated pyridines with biological molecules
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its derivatives are explored for their potential as herbicides, insecticides, and therapeutic agents.
Comparison with Similar Compounds
- 2-Amino-5-fluoropyridine
- 2-Amino-3-fluoropyridine
- 4-Amino-3-fluoropyridine
- 2-Bromo-5-fluoropyridine
Comparison: Compared to these similar compounds, 5-Amino-2-bromo-3-fluoropyridine has a unique substitution pattern that imparts distinct chemical and physical properties. The combination of bromine, fluorine, and an amino group in specific positions on the pyridine ring makes it particularly useful in various synthetic and research applications. Its unique reactivity and binding properties set it apart from other fluorinated pyridines.
Properties
IUPAC Name |
6-bromo-5-fluoropyridin-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrFN2/c6-5-4(7)1-3(8)2-9-5/h1-2H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJLNVAJTGIWNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.